molecular formula C9H10FNO B1588093 N-ethyl-4-fluorobenzamide CAS No. 772-18-9

N-ethyl-4-fluorobenzamide

Cat. No. B1588093
CAS RN: 772-18-9
M. Wt: 167.18 g/mol
InChI Key: CEXQVUVWTKQADG-UHFFFAOYSA-N
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Description

N-ethyl-4-fluorobenzamide (NEFB) is a synthetic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water and ethanol. NEFB has been studied for its potential applications in drug development, biochemistry, and molecular biology.

Scientific Research Applications

Fluorescent Calcium Indicators

A significant application of N-ethyl-4-fluorobenzamide derivatives is in the synthesis of highly fluorescent indicators for studying cytosolic free calcium (Ca²⁺) levels in biological research. These compounds have shown to offer brighter fluorescence and major wavelength shifts upon Ca²⁺ binding, leading to their preference in cellular and tissue-level studies. Their enhanced selectivity for Ca²⁺ over other divalent cations makes them vital for physiological role examinations in various settings, including single cells and bulk tissues (Grynkiewicz, Poenie, & Tsien, 1985).

Drug Candidate Synthesis and PET Imaging

N-ethyl-4-fluorobenzamide is instrumental in synthesizing novel anti-dementia drug candidates like FK960, indicating its versatility in drug development. The synthesis and PET studies in monkeys with derivatives of this compound have demonstrated its potential for brain imaging and studying pharmacokinetics, providing insights into its distribution across brain regions and its blood-brain barrier permeability (Murakami et al., 2002).

Serotonin Receptor Studies

Another application is in the development of radiolabeled antagonists for studying serotonin (5-HT₁A) receptors using positron emission tomography (PET). This research facilitates understanding serotonergic neurotransmission, crucial for investigating psychiatric and neurodegenerative disorders. The compounds based on N-ethyl-4-fluorobenzamide provide tools for in vivo imaging and quantitative analysis of receptor binding in the brain (Plenevaux et al., 2000).

Amide-Directed C-H Fluorination

In synthetic chemistry, N-ethyl-4-fluorobenzamide derivatives facilitate the iron-catalyzed, amide-directed C-H fluorination. This method allows for selective fluorination of benzylic, allylic, and unactivated C-H bonds, expanding the toolbox for organic synthesis and functional group transformation. The process demonstrates broad substrate scope, functional group tolerance, and avoids the use of noble metals (Groendyke, AbuSalim, & Cook, 2016).

Radiolabeling of Peptides and Proteins

N-ethyl-4-fluorobenzamide plays a critical role in the automated synthesis of radiolabeled prosthetic groups for sulfhydryl groups in peptides and proteins. This application is pivotal in developing radiopharmaceuticals and imaging agents, where it aids in the introduction of fluorine-18, a widely used radioisotope in PET imaging. The synthesis approach facilitates the labeling of biomolecules, offering insights into their biological distribution and function (Kiesewetter, Jacobson, Lang, & Chen, 2011).

properties

IUPAC Name

N-ethyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXQVUVWTKQADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405629
Record name N-ethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-fluorobenzamide

CAS RN

772-18-9
Record name N-ethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethylamine (69.4 mL, 139 mmol) and triethylamine (21.10 mL, 151 mmol) in DCM (Volume: 150 mL) was added p-fluorobenzoyl chloride (15.13 mL, 126 mmol) at 0° C. The reaction was stirred at 0° C. for 1 hr and then warmed slowly to room temperature. The reaction mixture was diluted with water. The layers were separated and the organic layer was washed with brine, dried over MgSO4, filtered, and the organic phase stripped to dryness via rotary evaporation. The organic extract was dried in vacuo to provide N-ethyl-4-fluorobenzamide (21 g, 100% yield) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.12 (t, J=7.20 Hz, 3 H) 3.23-3.32 (m, 2 H) 7.24-7.33 (m, 2 H) 7.87-7.95 (m, 2 H) 8.49 (t, J=3.92 Hz, 1 H). ESI-MS: m/z 168.0 (M+H)+. mp=73.2-76.3° C.
Quantity
69.4 mL
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
15.13 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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